2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is a complex organic compound that belongs to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring, a morpholino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, to which this compound belongs, often interact with their targets by binding to them, thereby modulating their function .
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzamides have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 3-(2-phenylmorpholino)propylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 3-(2-phenylmorpholino)propylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-N-(2-propynyl)benzamide
- 4-Ethyl-N-(2-propynyl)benzamide
- 4-(Dimethylamino)-N-(2-propynyl)benzamide
- 2,4-Difluoro-N-(2-propynyl)benzamide
Uniqueness
2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-11-6-10-18(21(19)27-2)22(25)23-12-7-13-24-14-15-28-20(16-24)17-8-4-3-5-9-17/h3-6,8-11,20H,7,12-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAVMGVLKYBTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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